1-[(2-Chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 2-chlorophenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-chlorobenzyl chloride with tetrahydroquinoline in the presence of a base, followed by sulfonylation using methanesulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylsulfonyl chloride: A related compound with similar structural features.
Methanesulfonyl chloride: Shares the sulfonyl chloride functional group.
Tetrahydroquinoline derivatives: Compounds with the tetrahydroquinoline core structure.
Uniqueness
1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to the combination of the 2-chlorophenyl and methanesulfonyl groups attached to the tetrahydroquinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H16ClNO2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16ClNO2S/c17-15-9-3-1-7-14(15)12-21(19,20)18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10H,5,8,11-12H2 |
InChI Key |
KPEYFZCSFJVXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.